![molecular formula C28H29BrNO2+ B1229403 1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone](/img/structure/B1229403.png)
1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
Asymmetric Reduction Catalyst
- A study by Thvedt et al. (2011) explored the use of a related polymethacrylate as a catalyst in the asymmetric reduction of 1-arylethanones, including 1-(4-bromophenyl)ethanone. This catalyst demonstrated high rates and enantioselectivity, particularly with acetophenones containing electron-withdrawing groups (Thvedt, Kristensen, Sundby, Hansen, & Hoff, 2011).
Structural and Hydrogen-Bonding Studies
- Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. The study highlighted the significance of bifurcated intra- and intermolecular hydrogen bonds in determining the structural stability and properties of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Identification of Derivatives
- Research by Adnan, Hassan, and Thamer (2014) involved the synthesis of various heterocyclic compounds from 2-aminobenzimidazole, including reactions with 4-bromoacetophenone derivatives. This research contributes to the understanding of the synthetic pathways and potential applications of these compounds in medicinal chemistry (Adnan, Hassan, & Thamer, 2014).
Antibacterial Agent Synthesis
- A study by Chinnayya et al. (2022) focused on the synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives, starting from phenacyl bromide. The synthesized compounds were evaluated for their antibacterial properties, demonstrating the potential of these derivatives in developing new antibacterial agents (Chinnayya, Suresh, Rao, Rao, & Shaik, 2022).
Preparation as a Mild and Selective Catalyst
- Pourmousavi and Hadavandkhani (2009) described the preparation of 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide and its application as a catalyst for the thioacetalization of carbonyl compounds. This highlights its potential as a mild and selective catalyst in organic synthesis (Pourmousavi & Hadavandkhani, 2009).
Schiff Base Synthesis and Biological Evaluation
- Vhanale, Deshmukh, and Shinde (2019) synthesized Schiff bases from 1-hydroxy-2-acetonapthanone and evaluated their antibacterial and antioxidant activities. The study included the use of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone, demonstrating the utility of these compounds in pharmaceutical research (Vhanale, Deshmukh, & Shinde, 2019).
Antiviral Activity Research
- Pandey et al. (2004) explored the antiviral activity of various synthesized compounds, including those derived from p-phenylacetophenone, which is structurally related to the compound . This research contributes to understanding the potential antiviral applications of such derivatives (Pandey, Singh, Tandon, Joshi, & Bajpai, 2004).
Eigenschaften
Molekularformel |
C28H29BrNO2+ |
|---|---|
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone |
InChI |
InChI=1S/C28H29BrNO2/c29-25-13-11-22(12-14-25)27(31)20-30-17-15-21(16-18-30)26(19-30)28(32,23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,21,26,32H,15-20H2/q+1 |
InChI-Schlüssel |
JHQFDHSPOYHZMH-UHFFFAOYSA-N |
SMILES |
C1C[N+]2(CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC(=O)C5=CC=C(C=C5)Br |
Kanonische SMILES |
C1C[N+]2(CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC(=O)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3,5-Dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]-5,8-dinitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B1229320.png)
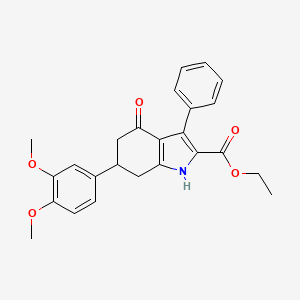
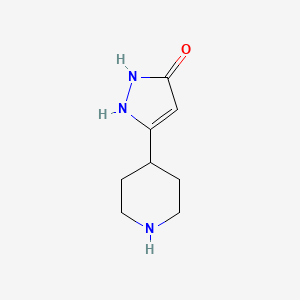

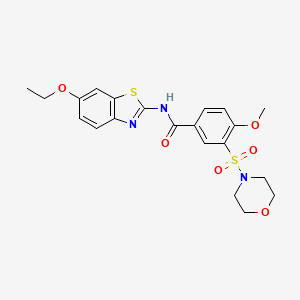
![5-hydroxy-7-methoxy-3-[5-(2-methyl-1,6-dioxaspiro[4.5]decan-7-yl)pentyl]-3H-2-benzofuran-1-one](/img/structure/B1229331.png)
![1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1229332.png)
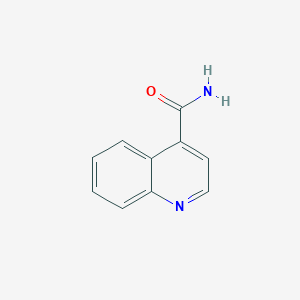
![2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1229334.png)
![1-(2-Fluorophenyl)-3-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]thiourea](/img/structure/B1229337.png)
![2-[4-(Dimethylamino)phenyl]azobenzoic acid [2-(1-azepanyl)-2-oxoethyl] ester](/img/structure/B1229338.png)
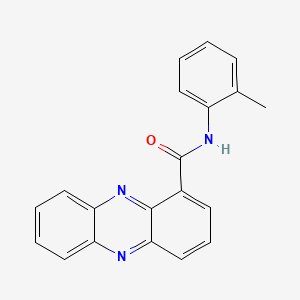
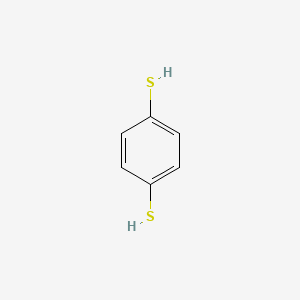
![2-[[4-(2-Thiophen-2-yl-4-quinazolinyl)-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1229341.png)